N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide
Description
Properties
CAS No. |
332390-24-6 |
|---|---|
Molecular Formula |
C16H15N3O4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H15N3O4S/c1-23-11-8-6-10(7-9-11)14(21)17-16(24)19-18-15(22)12-4-2-3-5-13(12)20/h2-9,20H,1H3,(H,18,22)(H2,17,19,21,24) |
InChI Key |
MNWDKLXCGZPSOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2O |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Protocol Overview
Detailed Procedure
-
Acid Chloride Preparation :
-
React 4-methoxybenzoic acid (10 mmol) with thionyl chloride (15 mmol) under reflux in anhydrous dichloromethane for 2–3 hours.
-
Distill off excess SOCl₂ under reduced pressure.
-
-
Benzamide Formation :
-
Slowly add the acid chloride to a stirred solution of ammonia gas (excess) in dry ethyl acetate at 0°C.
-
Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.
-
Preparation of 2-Hydroxybenzoyl Isothiocyanate
Protocol Overview
Detailed Procedure
-
Acid Chloride Formation :
-
Treat 2-hydroxybenzoic acid (10 mmol) with thionyl chloride (12 mmol) in dichloromethane under reflux for 1 hour.
-
Remove solvent under vacuum to isolate the acid chloride.
-
-
Isothiocyanate Synthesis :
-
Dissolve the acid chloride in anhydrous acetone (20 mL) and cool to 0°C.
-
Add potassium thiocyanate (KSCN, 10 mmol) dropwise over 30 minutes.
-
Stir at 0°C for 1 hour, then warm to room temperature and filter to remove KCl.
-
Condensation of 4-Methoxybenzamide with Isothiocyanate
Protocol Overview
Detailed Procedure
-
Reaction :
-
Combine 4-methoxybenzamide (10 mmol) and 2-hydroxybenzoyl isothiocyanate (10 mmol) in anhydrous acetone (50 mL).
-
Reflux for 2 hours under nitrogen.
-
-
Purification :
-
Cool to room temperature, add water (100 mL), and extract with ethyl acetate (3×50 mL).
-
Dry the organic layer over MgSO₄, concentrate, and crystallize using hexane/ethyl acetate (4:1).
-
Critical Reaction Optimization
Key Parameters
Spectroscopic and Analytical Data
Characterization
Challenges and Mitigation Strategies
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
N~1~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N~1~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination with the nitrogen, sulfur, and oxygen atoms in its structure . This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to its pharmacological effects . Additionally, the compound can interact with cellular targets, inducing oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Acyl-Thiourea Derivatives ()
- N-(bis(2-Hydroxyethyl)Carbamothioyl)-4-Methoxybenzamide (2c): Substituents: Bis(2-hydroxyethyl) group instead of 2-hydroxybenzoyl. Synthesis: Reacting 4-methoxybenzoyl isothiocyanate with diethanolamine (20°C, 20 hours; 97% purity) . Analytical Data: Molecular weight 299.1 (observed) vs. 299.4 (calculated) via HPLC-MS .
N-([4-Chlorophenyl]Carbamothioyl)-4-Methoxybenzamide (L2) :
Target Compound :
- The 2-hydroxybenzoyl group may improve solubility or binding affinity compared to L2’s 4-chlorophenyl group due to hydrogen bonding.
Spectroscopic Comparisons ()
IR Data :
NMR Data :
Pharmacological Potential vs. PDE IV Inhibitors ()
- 3-(Cyclopentyloxy)-N-(3,5-Dichloro-4-Pyridyl)-4-Methoxybenzamide (15j) :
- Target Compound :
- The thiourea and hydroxy groups may shift activity toward metal-dependent targets (e.g., kinases) rather than PDE IV.
Metal Chelation vs. Platinum Complexes ()
Structural Diversity in Benzamide Derivatives ()
- N-((4-(N-Carbamimidoylsulfamoyl)Phenyl)Carbamothioyl)-4-Methoxybenzamide () :
- Substituents : Sulfamoyl and carbamimidoyl groups.
- Molecular Weight : 407.47 vs. target compound’s estimated ~360–380 g/mol.
- N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)-4-Methoxybenzamide (): Substituents: Triazole and hydroxyamino groups. Applications: Likely designed for enzyme inhibition or metal chelation.
Biological Activity
N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide (CAS No. 332390-24-6) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, particularly focusing on antibacterial and antifungal activities.
- Molecular Formula : C₁₆H₁₅N₃O₄S
- Molecular Weight : 345.4 g/mol
- Structure : The compound features a benzamide structure with a carbamothioyl and hydroxybenzoyl moiety, contributing to its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-hydroxybenzoyl chloride with appropriate amines followed by the introduction of the carbamothioyl group. Characterization is performed using techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry (MS) : To confirm molecular weight.
Antibacterial and Antifungal Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency against various pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
The proposed mechanism for the antibacterial activity includes interference with bacterial cell wall synthesis or function, potentially through inhibition of key enzymes involved in these processes. The presence of the carbamothioyl group is believed to enhance the compound's ability to penetrate microbial membranes.
Case Studies
-
Study on Antibacterial Efficacy :
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that at an MIC of 25 µg/mL, the compound significantly reduced bacterial viability compared to untreated controls. -
Fungal Inhibition Assay :
Another investigation focused on its antifungal properties against Candida albicans. The compound demonstrated an MIC of 30 µg/mL, indicating strong antifungal activity. The study utilized a broth microdilution method to ascertain these values.
Q & A
Q. What are the established synthetic routes for N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide, and what analytical techniques are critical for confirming its purity?
Answer: The compound can be synthesized via a multi-step approach:
Thiourea formation : React 4-methoxybenzoyl chloride with potassium thiocyanate to generate the thiourea intermediate.
Coupling : Introduce the 2-hydroxybenzoyl moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
Key analytical methods :
- FT-IR : Confirm the presence of thiourea (C=S stretch at ~1249 cm⁻¹) and amide (C=O at ~1666 cm⁻¹) groups .
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons between δ 6.8–7.5 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How is the compound’s bioactivity typically screened in enzymatic assays, and what controls are essential?
Answer:
- Target selection : Prioritize enzymes with structural homology to MMP-9/MMP-13 or kinases, given the compound’s thiourea and benzamide motifs (known for metal-binding and inhibition) .
- Assay design :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis (>100 mmol)?
Answer:
- Solvent selection : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis of the carbamothioyl group) .
- Catalysts : Employ triethylamine (5–10 mol%) to enhance nucleophilicity during coupling steps .
- Workflow :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
- Use column chromatography (silica gel, gradient elution) for purification .
- Scaling hazards : Conduct a full risk assessment for exothermic reactions and solvent flammability .
Q. How can structural contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?
Answer:
- Experimental validation : Perform single-crystal X-ray diffraction to resolve ambiguities in bond lengths/angles. Use charge-flipping algorithms (e.g., SUPERFLIP) for complex electron density maps .
- Computational alignment : Compare experimental data with DFT-optimized structures (B3LYP/6-311G** basis set) to identify discrepancies in torsional angles .
- Case study : For thiourea derivatives, intramolecular hydrogen bonding (N–H⋯O=S) often stabilizes planar conformations, which may conflict with gas-phase calculations .
Q. What experimental strategies address discrepancies in reported bioactivity data (e.g., IC₅₀ variability across studies)?
Answer:
- Source validation : Ensure enzyme isoforms and assay buffers match literature protocols (e.g., Tris-HCl vs. HEPES buffers alter metal cofactor availability) .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting for outliers.
- Probe interference : Test for false positives via counter-screens (e.g., thermal shift assays to rule out nonspecific protein binding) .
Q. How can computational modeling predict the compound’s interaction with non-enzymatic targets (e.g., DNA or membrane receptors)?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to G-protein-coupled receptors (GPCRs) or DNA grooves. Focus on:
- Electrostatic complementarity (e.g., methoxy group’s hydrophobic interactions).
- Hydrogen-bonding networks with the thiourea moiety .
- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of predicted complexes .
Q. What are the best practices for characterizing degradation products under physiological conditions?
Answer:
- Forced degradation : Expose the compound to pH 1–13, UV light, and oxidative stress (H₂O₂).
- Analytical workflow :
- LC-MS/MS : Identify hydrolyzed fragments (e.g., cleavage of the carbamothioyl group yields 4-methoxybenzoic acid).
- Stability indicators : Track loss of parent compound via peak area reduction in HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
